REACTION_CXSMILES
|
C1(C(O)=O)(C(O)=O)CCCCC1.S(Cl)(Cl)=O.N.[C:18]1([C:27]([NH2:29])=[O:28])([C:24]([NH2:26])=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>>[C:18]1([C:27]([NH2:29])=[O:28])([C:24]([NH2:26])=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1.[C:24]([C:18]1([C:27]#[N:29])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)#[N:26]
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)(C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)(C(=O)N)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)(C(=O)N)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCCCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C(O)=O)(C(O)=O)CCCCC1.S(Cl)(Cl)=O.N.[C:18]1([C:27]([NH2:29])=[O:28])([C:24]([NH2:26])=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>>[C:18]1([C:27]([NH2:29])=[O:28])([C:24]([NH2:26])=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1.[C:24]([C:18]1([C:27]#[N:29])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)#[N:26]
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)(C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)(C(=O)N)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)(C(=O)N)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCCCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |